molecular formula C13H4Br4O3 B118324 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one CAS No. 142189-37-5

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one

Cat. No.: B118324
CAS No.: 142189-37-5
M. Wt: 527.8 g/mol
InChI Key: VAOGVUJALGYXRR-UHFFFAOYSA-N
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Description

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one, also referred to in research as BCPX, is a synthetically prepared xanthene derivative identified as the decarboxylated analog of tetrabromotetrachloro-fluorescein . It is primarily recognized in scientific literature as a process-related impurity found in certified lots of the color additives D&C Red No. 27 (Phloxine B) and D&C Red No. 28 . Analytical methods using high-performance liquid chromatography (HPLC) with UV-vis photodiode array detection have been developed to identify and quantify this compound, with studies showing its presence in a significant percentage of certified color lots, ranging from 0.01% to 3.21% . The substantial variation in BCPX levels across different manufacturing sources indicates that its formation can potentially be avoided or significantly reduced through process optimization . This compound is a key reference standard for analytical and forensic chemistry research focused on the purity and safety of color additives, enabling the development of robust manufacturing controls and quality assurance protocols. It is structurally related to other halogenated xanthene dyes like Rose Bengal and Tetrabromofluorescein (Eosin) . This product is intended for chemical analysis, method development, and impurity qualification in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,4,5,7-tetrabromo-6-hydroxyxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Br4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOGVUJALGYXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)Br)O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Br4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one primarily involves electrophilic aromatic bromination of fluorescein, a xanthene derivative with a hydroxyl group at position 6. Fluorescein’s electron-rich aromatic ring facilitates bromine substitution at positions 2, 4, 5, and 7, driven by the directing effects of the hydroxyl group and the inherent reactivity of the xanthene framework. The reaction proceeds via the in-situ generation of bromine (Br<sub>2</sub>), which acts as both an oxidizing agent and electrophile.

Laboratory-Scale Procedure

A standard protocol involves dissolving fluorescein sodium salt (40 mg) in an aqueous solution containing sodium hydrogen carbonate (20 g) and potassium bromide (10 g) at 50–60°C. Bromine is introduced either as a liquid or generated electrolytically. The mixture is stirred for 30 minutes to 2 hours, with progress monitored via thin-layer chromatography (TLC). Key parameters include:

Table 1: Reaction Conditions for Traditional Bromination

ParameterOptimal ValueImpact on Yield/Purity
Temperature50–60°CHigher temperatures accelerate side reactions
Bromine Equivalents4–5 mol/mol fluoresceinExcess Br<sub>2</sub> ensures complete bromination
Reaction Time1–2 hoursProlonged time increases purity but risks decomposition

The crude product is isolated via acid precipitation (pH 2–3) and purified through recrystallization in ethanol, achieving yields of 70–85%.

Electrochemical Synthesis

In-Situ Bromine Generation

Electrochemical methods avoid handling hazardous liquid bromine by generating Br<sub>2</sub> electrolytically. A graphite anode and iron cathode are immersed in a solution containing fluorescein, KBr, and NaHCO<sub>3</sub>. At 3 V DC, bromide ions (Br<sup>−</sup>) oxidize to Br<sub>2</sub> at the anode, which immediately reacts with fluorescein.

Table 2: Electrochemical vs. Traditional Bromination

MetricElectrochemical MethodTraditional Method
Bromine HandlingIn-situ generationDirect addition of Br<sub>2</sub>
Reaction Time5–10 minutes1–2 hours
Yield65–75%70–85%
Environmental ImpactLowerHigher (toxic Br<sub>2</sub> emissions)

Scalability and Industrial Adaptations

Industrial processes employ continuous-flow electrochemical reactors to enhance efficiency. Automated temperature control (50±2°C) and real-time pH monitoring minimize side products like dibromofluorescein. Pilot-scale trials report 90% conversion rates with 98% purity after recrystallization.

Mechanistic Insights and By-Product Analysis

Stepwise Bromination Pathway

TLC analyses reveal intermediates such as mono-, di-, and tribromofluorescein during incomplete reactions. Bromination occurs sequentially:

  • Position 4 and 5 : Activated by the hydroxyl group’s para-directing effects.

  • Position 2 and 7 : Steric and electronic factors favor bromination at these sites after positions 4 and 5 are occupied.

By-Product Mitigation

Common impurities include:

  • Dibromofluorescein : Forms under low Br<sub>2</sub> concentrations or short reaction times.

  • Over-brominated derivatives : Result from excess Br<sub>2</sub> or prolonged heating.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or selective precipitation achieves >99% purity for pharmaceutical applications.

Industrial-Scale Optimization

Temperature and Stirring Control

Large-scale reactors utilize jacketed vessels to maintain 50–60°C and high-shear stirring to ensure homogeneous bromine distribution. A study comparing batch vs. continuous processes found that continuous systems reduce reaction time by 40% while maintaining 88% yield.

Solvent Systems

Ethanol-water mixtures (3:1 v/v) are preferred for their ability to dissolve both fluorescein and Br<sub>2</sub>. Alternative solvents like acetic acid increase reaction rates but complicate purification .

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of catalysts to facilitate the substitution.

    Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually carried out under controlled conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.

    Biology: Employed as a fluorescent dye for staining and imaging biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized as a pigment in the production of inks, paints, and plastics

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescence properties make it useful for tracking and imaging these interactions. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Halogenation Effects :

  • Brominated derivatives (e.g., the target compound) exhibit higher molecular weights compared to hydroxylated or alkoxylated analogs (e.g., 330.33 g/mol for alkoxylated vs. ~539.6 g/mol for brominated). Bromine’s electronegativity and size may enhance steric hindrance and alter electronic properties, impacting binding to biological targets.
  • In contrast, the tetraiodofluorescein analog (835.89 g/mol) demonstrates that iodine substitution further increases molecular weight and polarizability, making it suitable for optical applications.

Functional Group Influence: Hydroxyl groups (e.g., in 3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one) improve water solubility but may reduce membrane permeability compared to halogenated derivatives. Alkoxy chains (e.g., pentenyloxy in 1,3,8-Trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one) introduce flexibility and moderate lipophilicity, balancing solubility and bioavailability.

Biological Activity: Cytotoxic activities are documented for alkoxylated and hydroxylated xanthones (e.g., IC₅₀ values in micromolar ranges), though brominated analogs like the target compound require further empirical validation. Tetraiodofluorescein’s fluorescence properties highlight the role of halogenation in non-therapeutic applications, such as imaging.

Biological Activity

2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is a brominated xanthene derivative with significant biological activity. Its molecular formula is C13H4Br4O3, and it has garnered interest for its applications in biological imaging, photodynamic therapy, and as a potential therapeutic agent. This article delves into its synthesis, biological mechanisms, and research findings regarding its activity.

Synthesis

The synthesis of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one typically involves the bromination of fluorescein. The process is executed in ethanol with controlled addition of bromine at temperatures below 40°C to ensure high yield and purity. The reaction produces brick-red crystals of the tetrabrominated compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It can bind to proteins and nucleic acids, potentially altering their structure and function. The compound's fluorescence properties make it particularly useful for tracking these interactions in biological systems .

Biological Activity Overview

Research indicates that 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Photodynamic Therapy : Its fluorescent properties allow it to be used in photodynamic therapy for cancer treatment by generating reactive oxygen species upon light activation .

Antioxidant Activity

A study assessed the antioxidant capacity of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one using various assays. The compound demonstrated significant scavenging activity against hydroxyl radicals with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems .

Assay Type IC50 Value (μg/mL) Standard
Hydroxyl Radical Scavenging98.79 ± 0.39Ascorbic Acid (93.28 ± 0.19)

Antimicrobial Activity

In another study focusing on antimicrobial properties, 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one was tested against bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited moderate inhibitory effects on bacterial growth, indicating its potential as a lead compound for developing new antimicrobial agents .

Applications

The applications of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one extend beyond basic research into practical uses:

  • Fluorescent Dye : Utilized in biological imaging due to its strong fluorescent properties.
  • Photodynamic Therapy Agent : Explored for use in cancer treatment by inducing cytotoxicity through light activation.
  • Antioxidant Supplement : Potentially developed into dietary supplements aimed at reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of the parent xanthenone structure. Key steps include:

  • Substrate Preparation : Start with 6-hydroxy-3H-xanthen-3-one and ensure anhydrous conditions to avoid hydrolysis.
  • Bromination : Use liquid bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–5°C) to minimize over-bromination.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization from ethanol/water mixtures improves purity. Monitor yield via HPLC-MS (C18 column, acetonitrile/water gradient) .
    • Optimization : Adjust stoichiometry (e.g., Br₂:xanthenone molar ratio 4:1) and reaction time (12–24 hours) to balance yield (≥70%) and purity (≥95%).

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies bromine-induced deshielding effects (e.g., aromatic protons at δ 7.2–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms planar xanthene core and Br···O halogen bonding (distance: ~3.2 Å), critical for stability .
  • FT-IR : Confirm hydroxyl (broad peak ~3400 cm⁻¹) and ketone (C=O stretch ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compile datasets from peer-reviewed studies (e.g., IC₅₀ values in cytotoxicity assays) and normalize variables (cell line, exposure time, solvent controls).
  • Contradiction Analysis : Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers. For example, conflicting results in ROS inhibition assays may stem from varying assay conditions (e.g., DCFH-DA vs. MitoSOX probes) .
  • Replication : Validate key findings under standardized protocols (e.g., OECD Guidelines 423 for acute toxicity).

Q. What strategies are recommended for elucidating the degradation pathways of this compound under various environmental conditions?

  • Methodological Answer :

  • Photodegradation Studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-QTOF-MS. Identify intermediates (e.g., debrominated products or hydroxylated derivatives) .
  • Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–11) at 25°C. Use pseudo-first-order kinetics to model half-lives (e.g., t₁/₂ = 48 hours at pH 7).
  • Computational Modeling : Apply DFT (B3LYP/6-311+G*) to predict bond dissociation energies (BDEs) for Br substituents, explaining preferential debromination sites .

Q. How can mechanistic studies of this compound’s interaction with biological targets be designed to account for its redox-active properties?

  • Methodological Answer :

  • Electrochemical Profiling : Use cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to determine redox potentials (e.g., E₁/₂ = −0.45 V vs. SHE).
  • Quenching Experiments : Add antioxidants (e.g., ascorbic acid) to cell cultures to distinguish ROS-mediated vs. direct protein-binding effects.
  • Docking Simulations : Perform molecular docking (AutoDock Vina) with target enzymes (e.g., cytochrome P450) to map halogen bonding and steric interactions .

Safety and Handling (Research Context)

Q. What precautions are critical when handling 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid direct contact; wash with soap and water if exposed .
  • Waste Disposal : Collect in halogenated waste containers and incinerate at ≥1200°C to prevent dioxin formation .

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